molecular formula C11H12N2S B1196661 四咪唑 CAS No. 5036-02-2

四咪唑

货号 B1196661
CAS 编号: 5036-02-2
分子量: 204.29 g/mol
InChI 键: HLFSDGLLUJUHTE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetramisole is an imidazothiazole that is imidazothiazole in which the double bonds at the 2-3 and 5-6 positions have been reduced to single bonds and in which one of the hydrogens at position 6 is replaced by a phenyl group . It is an anthelmintic indicated to treat hookworm infections .


Synthesis Analysis

The synthesis of Tetramisole involves a five-step method. The process starts with the heating and reaction of styrene oxide and ethanol amine to obtain an addition product. This product is then added to an organic solvent and lewis acid, and thionyl chloride is added while controlling the reaction temperature to obtain a chlorination product. Deionized water is added to the chlorination product, and NaOH solution is dropped, followed by concentrated HCl and thiourea, which are heated and refluxed. After cooling, a cyclization product is separated. This product is mixed with concentrated HCl and lewis acid, and NaOH solution is added to adjust the pH of the system, and it is heated and reacted to obtain a tetramisole product. Finally, deionized water is added to the tetramisole product, concentrated HCl is dropped, and the temperature is increased to react and obtain tetramisole hydrochloride .


Molecular Structure Analysis

The molecular formula of Tetramisole is C11H12N2S . The IUPAC name is 6-phenyl-2,3,5,6-tetrahydroimidazo [2,1-b] [1,3]thiazole .


Chemical Reactions Analysis

Tetramisole enhances the IK1 current, hyperpolarizes the resting potential (RP), and shortens the action potential duration (APD) in isolated rat cardiomyocytes . It also shows anti-arrhythmia and anticardiac remodeling effects in the coronary ligation-induced myocardial infarction model and isoproterenol (Iso) infusion-induced cardiac remodeling model .


Physical And Chemical Properties Analysis

The molecular weight of Tetramisole is 204.29 g/mol . The InChI is InChI=1S/C11H12N2S/c1-2-4-9 (5-3-1)10-8-13-6-7-14-11 (13)12-10/h1-5,10H,6-8H2 .

科学研究应用

  1. 生化作用机制:四咪唑抑制线虫中的“延胡索酸还原酶”活性,通过改变琥珀酸、NAD、ATP 等化合物的水平影响能量代谢,但对类似浓度的其他生物没有显着影响 (范登博斯和詹森,1969 年)

  2. 对动物生长和健康的影响:研究表明,四咪唑可以影响动物(如鸡)的生长速度和饲料效率,并且对多种蛔虫有效 (马斯布姆和蒂恩蓬,1967 年)

  3. 免疫刺激活性:发现四咪唑及其异构体左旋咪唑可以增强肿瘤和非肿瘤实验动物的免疫反应,包括增加抗白血病抵抗力和在某些癌症模型中减少肺转移 (斯普雷菲科等人,1975 年)

  4. 对映选择性催化:四咪唑已被确定为一种有效的对映选择性酰化催化剂,特别是它的苯并萘类似物苯并四咪唑 (伯曼和李,2006 年)

  5. 在兽医使用中的药代动力学:作为驱虫剂,四咪唑的药代动力学已在山羊和猪等动物中得到研究,突出了其有效性以及了解其分布和排泄对于最佳使用的重要性 (尼尔森和拉斯穆森,1983 年)

  6. 在治疗蛔虫病中的比较疗效:与哌嗪等其他驱虫剂相比,四咪唑在治疗儿童蛔虫病方面显示出更高的疗效,且副作用更少 (塞夫特尔和海因茨,1968 年)

  7. 趋化反应增强:观察到四咪唑可以增强单核细胞的趋化反应,表明其具有免疫调节作用的潜在机制 (派克和斯奈德曼,1976 年)

  8. 副作用和禁忌症:虽然四咪唑通常有效,但它可能引起皮疹等副作用,并且在某些情况下(如干燥综合征)可能有禁忌症 (帕斯里查和纳亚尔,1971 年;巴林特等人,1977 年)

作用机制

Tetramisole is an anthelmintic indicated to treat hookworm infections . It is a new IK1 channel agonist and exerts IK1-dependent cardioprotective effects . The cardioprotection of Tetramisole is associated with the facilitation of IK1 channel forward trafficking, deactivation of PKA signaling, and inhibition of intracellular calcium overload .

安全和危害

Tetramisole should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name

6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSDGLLUJUHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860143
Record name Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramisole

CAS RN

5036-02-2
Record name (±)-Tetramisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5036-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramisole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005036022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramisole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16561
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAMISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8M7RFE4NO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 31.73 g of L-N-[(4-methoxyphenyl)sulfonyl]-glutamic acid (0.1 mol) in 400 ml of 2-propanol and 20 ml of water was stirred and heated till all solid entered solution. Then there were added 20.43 g of tetramisole. The whole was stirred and heated till an homogeneous solution was obtained. The solution was further stirred for 4 hours while the temperature was allowed to reach room temperature. The precipitate was filtered off, washed with 100 ml of 2-propanol and 5 ml of water and dried under vacuo at 50° C., yielding 26.17 g levamisole.L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (salt) (yield 100.3%) αD20 =-62.8° (c5. 1N HCl); mp. 127.4°-129.1° C.
[Compound]
Name
L-N-[(4-methoxyphenyl)sulfonyl]-glutamic acid
Quantity
31.73 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20.43 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 31.73 g of L-N-[(4-methoxyphenyl)sulfonyl-glutamic acid (0.1 mol) in 400 ml of 2-propanone and 20 ml of water was stirred and heated till all solid entered solution. Then there were added 20.43 g of tetramisole. The whole was stirred and heated to reflux and additionally stirred at reflux for 10 minutes. The mixture was further stirred for 4 hours while the temperature was allowed to reach room temperature. The precipitate was filtered off, washed with 100 ml of 2-propanone and 5 ml of water and dried under vacuo at 50° C., yielding 25.55 g of levamisole.L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (salt) (yield 98%) αD20 =-62.4° (c5. 1N HCl); mp. 127.3°-129° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20.43 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a refluxing solution of 20.43 g of tetramisole (0.1 mol) in 190 ml of 2-propanone and 10 ml. of water was added 15.9 g of L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (0.05 mol). The mixture was refluxed for another 5 minutes and cooled to 15° C. After 12 hours the precipitate was filtered off, washed with 2-propanone and dried under vacuo at 70° C., yielding 23.88 g of levamisole.L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (salt) (yield=91.6%) αD20 =-63.5° (c5, 1N HCl); mp. 127.6°-129.3° C.
Quantity
20.43 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramisole
Reactant of Route 2
Tetramisole
Reactant of Route 3
Tetramisole
Reactant of Route 4
Tetramisole
Reactant of Route 5
Tetramisole
Reactant of Route 6
Tetramisole

Q & A

Q1: What is the primary mechanism of action of tetramisole?

A1: Tetramisole acts as a potent inhibitor of alkaline phosphatase, particularly certain isoenzymes found in organisms like the parasitic worm Ascaris suum []. While its precise mechanism in parasite paralysis remains unclear, studies suggest it causes sustained muscle contraction and membrane depolarization, potentially through interaction with cholinergic systems [, ].

Q2: How does tetramisole's structure relate to its inhibition of alkaline phosphatase?

A2: Research indicates that the presence of both the thiazolidine and dihydroimidazole rings in the tetramisole structure is crucial for its inhibitory activity against alkaline phosphatase [, ]. Replacing the thiazole ring system significantly reduces its potency [].

Q3: Does the stereochemistry of tetramisole influence its alkaline phosphatase inhibition?

A3: Yes, the (-) isomer of tetramisole, also known as levamisole, exhibits significantly greater inhibition of specific alkaline phosphatase isoenzymes compared to the (+) isomer, dexamisole [, ].

Q4: How does tetramisole affect cartilage calcification?

A4: Levamisole, the (-) isomer, has been shown to prevent in vitro cartilage calcification in rachitic rat models by inhibiting alkaline phosphatase activity within cartilage []. This suggests a close association between ALP activity and the calcification process.

Q5: Does tetramisole affect interferon production?

A5: Studies show that tetramisole can modulate interferon-beta (INF-β) production in a dose-dependent manner. High concentrations suppress INF-β synthesis in mouse peritoneal cells, while lower concentrations might increase synthesis when baseline production is low [].

Q6: How does tetramisole impact amino acid uptake in parasites?

A6: In Ascaridia galli (chicken roundworm), both racemic tetramisole and levamisole inhibit the uptake of essential amino acids like aspartic acid, alanine, and leucine, ultimately affecting protein synthesis and other crucial metabolic processes [].

Q7: What is the molecular formula and weight of tetramisole?

A7: The molecular formula of tetramisole is C11H12N2S, and its molecular weight is 204.29 g/mol.

Q8: Are there specific challenges in formulating tetramisole?

A8: Research highlights the importance of specific formulation strategies for tetramisole. For instance, loading tetramisole into a zeolite matrix allowed for slow drug release, enhancing its efficacy against Nippostrongylus brasiliensis in rats compared to administering tetramisole alone [].

Q9: Does tetramisole exhibit any catalytic properties?

A9: While primarily known for its anthelmintic and immunomodulatory properties, the research provided does not elaborate on any inherent catalytic properties of tetramisole.

Q10: Have computational methods been used in tetramisole research?

A10: The provided research papers primarily focus on experimental studies and do not delve into specific applications of computational chemistry or modeling regarding tetramisole.

Q11: How do structural modifications impact tetramisole's activity?

A11: Studies demonstrate that the thiazolidine and dihydroimidazole rings are essential for the anthelmintic activity of tetramisole [, ]. Modifications like substituting the phenyl ring with naphthyl or thienyl groups, or introducing halogen, methyl, or nitro groups, can significantly alter its potency and selectivity against different alkaline phosphatase isoenzymes [, ].

Q12: Are there specific formulation challenges for tetramisole?

A12: While the provided research doesn't highlight specific formulation challenges, one study successfully loaded tetramisole into a zeolite matrix for slow drug release, enhancing its efficacy against Nippostrongylus brasiliensis in rats []. This suggests that optimizing drug delivery can improve tetramisole's effectiveness.

Q13: Does the research address SHE regulations regarding tetramisole?

A13: The provided research articles primarily focus on the pharmacological and biochemical aspects of tetramisole. Specific information regarding SHE regulations is not discussed in these papers.

Q14: How is tetramisole metabolized in the body?

A14: While detailed metabolic pathways are not extensively discussed, research indicates potential for stereoselective metabolism between levamisole and dexamisole. A study observed significantly longer elimination half-lives for dexamisole compared to levamisole in human subjects, suggesting differences in their metabolic fates [].

Q15: Are there differences in the pharmacokinetics of levamisole and dexamisole?

A15: Yes, studies reveal that dexamisole exhibits a longer elimination half-life compared to levamisole, suggesting stereoselective pharmacokinetic profiles for these enantiomers []. This difference may lead to varying durations of action and potential for adverse effects.

Q16: How is tetramisole's efficacy against parasites evaluated?

A16: Researchers utilize various methods to assess tetramisole's efficacy, including:

  • Fecal Egg Count Reduction Test (FECRT): This test measures the reduction in parasite egg counts in animal feces after treatment, indicating the drug's effectiveness in reducing worm burden [, , , , ].
  • Controlled Anthelmintic Efficacy Test: This involves comparing worm counts in treated animals with untreated controls to determine the percentage of parasite reduction [].
  • In Vitro Egg Hatch Assay: This method assesses the drug's effect on parasite egg hatching, providing insights into its efficacy against early developmental stages [].

Q17: Has tetramisole shown efficacy in treating specific parasitic infections?

A17: Research indicates that tetramisole effectively treats infections caused by various parasitic nematodes, including:

  • Ascaridia galli: Tetramisole effectively eliminates both adult and immature stages of this chicken roundworm [, , , , ].
  • Heterakis gallinarum: Tetramisole demonstrates efficacy against this cecal worm in chickens [, , ].
  • Capillaria obsignata: Studies show varying degrees of efficacy against this chicken intestinal worm depending on the dose and route of administration [].
  • Dictyocaulus viviparus: Tetramisole effectively targets lungworms in calves, particularly those older than 14 days [].
  • Nippostrongylus brasiliensis: Formulating tetramisole for slow release enhances its efficacy against this rat nematode [].

Q18: What is the evidence for tetramisole's immunomodulatory activity?

A18: Research highlights tetramisole's potential to enhance immune responses. For instance, it significantly improved the efficacy of a Brucella melitensis vaccine in mice, even without increasing specific antibody levels []. This suggests a broader immunostimulatory effect beyond simply boosting antibody production.

Q19: Is there evidence of anthelmintic resistance to tetramisole?

A19: Yes, unfortunately, studies have reported emerging resistance to tetramisole in certain parasite populations. A study in Haryana, India, found resistance in Haemonchus contortus, a prevalent sheep nematode, to tetramisole, highlighting the growing concern of anthelmintic resistance [].

Q20: How does tetramisole resistance relate to other anthelmintics?

A20: Research shows that parasite resistance to one anthelmintic class can often be associated with resistance to others. Studies have observed simultaneous resistance to tetramisole, albendazole, and ivermectin in gastrointestinal nematodes of goats, indicating a potential for cross-resistance among these commonly used drugs [, ]. This emphasizes the need for sustainable parasite control strategies to mitigate the development and spread of resistance.

Q21: Are there any reported toxic effects of tetramisole?

A21: While generally considered safe at therapeutic doses, some studies have documented mild and transient side effects in animals, including nervous and locomotor excitement, tremors, salivation, and increased respiration and pulse rate []. The research emphasizes the importance of using appropriate dosages to minimize the risk of adverse effects.

Q22: Have there been attempts to improve tetramisole delivery?

A22: Yes, one study demonstrated the benefits of using a zeolite matrix to enable the slow release of tetramisole, leading to enhanced efficacy against Nippostrongylus brasiliensis in rats []. This highlights the potential of drug delivery strategies to improve tetramisole's therapeutic profile.

Q23: How is tetramisole quantified in various matrices?

A23: Several analytical methods are employed to quantify tetramisole, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is commonly used for separating and quantifying tetramisole in pharmaceutical formulations and biological samples [, , , ].
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique enables accurate quantification of tetramisole and its enantiomers (levamisole and dexamisole) in complex matrices like hair and serum samples [, ].
  • Polarimetry: This traditional method, while less sensitive than chromatographic techniques, can be used to determine the enantiomeric purity of levamisole by measuring its specific rotation [].

Q24: Does the research discuss the environmental fate of tetramisole?

A24: The provided research primarily focuses on the pharmaceutical and pharmacological aspects of tetramisole and does not provide detailed information on its environmental impact or degradation pathways. Further research is needed to assess its potential ecotoxicological effects and explore strategies for mitigating any negative environmental impacts.

Q25: Are there studies on the dissolution and solubility of tetramisole?

A25: While the provided research does not specifically focus on tetramisole's dissolution and solubility, one study utilized a spectrofluorimetric method with a biological dye (Felumin) to track the drug's behavior in different solutions []. This approach highlights the importance of understanding tetramisole's solubility and complex formation in various media for analytical and formulation purposes.

Q26: How are analytical methods for tetramisole validated?

A26: Researchers adhere to established guidelines, such as those outlined by the International Conference on Harmonization (ICH), to validate analytical methods for tetramisole quantification. These validation procedures typically involve assessing parameters like:

    Q27: What quality control measures are important for tetramisole?

    A27: Ensuring the quality, safety, and efficacy of tetramisole throughout its lifecycle involves rigorous quality control measures during development, manufacturing, and distribution. These measures may include:

      Q28: Does tetramisole induce any immunological responses?

      A28: Research indicates that tetramisole exhibits immunomodulatory properties, influencing immune responses in various ways. For instance, it enhanced the effectiveness of a Brucella melitensis vaccine in mice [], suggesting its potential as an immunostimulant.

      Q29: Is there information on drug-transporter interactions, drug-metabolizing enzyme induction/inhibition, biocompatibility, or biodegradability of tetramisole?

      A29: The provided research does not delve into the specifics of tetramisole's interactions with drug transporters or metabolizing enzymes, nor does it discuss its biocompatibility or biodegradability. Further investigation is needed to understand these aspects fully.

      Q30: Does the research discuss alternatives to tetramisole, recycling strategies, or specific research infrastructure for its study?

      A30: The research provided focuses primarily on tetramisole's properties and efficacy. It does not provide comparative analyses of alternative anthelmintics, discuss recycling strategies for the drug or its waste products, or highlight specific research infrastructure dedicated to its study. Further exploration of these areas is necessary.

      Q31: What are the historical milestones in tetramisole research?

      A31: Key historical milestones in tetramisole research, based on the provided papers, include:

      • 1966: Discovery of tetramisole and its potent anthelmintic activity [, ].
      • Emergence of Resistance: More recent studies highlight the concerning issue of anthelmintic resistance to tetramisole and other commonly used drugs, emphasizing the need for sustainable parasite control strategies [, , ].

      体外研究产品的免责声明和信息

      请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。